molecular formula C28H34N2O5 B12165096 3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12165096
M. Wt: 478.6 g/mol
InChI Key: OHKVRBNKTQLIAG-SHHOIMCASA-N
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Description

3-hydroxy-4-(4-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(4-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

3-hydroxy-4-(4-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their activity. This can lead to a range of biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-(4-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
  • 3-hydroxy-4-(4-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-[4-(methoxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

Compared to similar compounds, 3-hydroxy-4-(4-methylbenzoyl)-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to the presence of the propan-2-yloxy phenyl group, which can significantly influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and pathways, making it a compound of particular interest for further research and development.

Properties

Molecular Formula

C28H34N2O5

Molecular Weight

478.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-propan-2-yloxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H34N2O5/c1-19(2)35-23-11-9-21(10-12-23)25-24(26(31)22-7-5-20(3)6-8-22)27(32)28(33)30(25)14-4-13-29-15-17-34-18-16-29/h5-12,19,25,31H,4,13-18H2,1-3H3/b26-24+

InChI Key

OHKVRBNKTQLIAG-SHHOIMCASA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)OC(C)C)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)OC(C)C)O

Origin of Product

United States

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